molecular formula C18H24N2O2S2 B2600635 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941872-43-1

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2600635
CAS No.: 941872-43-1
M. Wt: 364.52
InChI Key: YOHUTLCQEYPFDW-UHFFFAOYSA-N
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Description

Thiophene derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis and their structures were confirmed by FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Fluorescent Probes for Biological Studies

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide derivatives have been utilized as fluorescent probes, leveraging their spectral properties for indirect measurement of binding activities, such as the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This approach provides a sensitive and rapid determination of binding nature, highlighting the hydrophobic interaction mechanism and the significance of the aromatic ring in binding activities (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Polymer Science for Proton Exchange Membranes

In the field of polymer science, derivatives of dimethylamino compounds have been incorporated into sulfonated poly(aryl ether sulfone)s with pendent alkyl ammonium groups for the development of proton exchange membranes. These membranes demonstrate low water uptake and decent dimensional stability at high temperatures, offering potential applications in fuel cell technology. The strong electrostatic interactions between alkyl ammonium and sulfonic acid groups contribute to their performance (Qiang Zhang, Qifeng Zhang, Suobo Zhang, Shenghai Li, 2010).

Molecular Imaging for Monitoring Apoptotic Cell Death

Compounds such as 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid (NST732) have been investigated for their potential in molecular imaging, particularly in monitoring apoptotic cell death. The development of a fluorine-18 radiolabeled analog of NST732 for positron emission tomography studies highlights its application in molecular imaging, facilitating the monitoring of antiapoptotic drug treatments (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, G. Griffiths, 2012).

Future Directions

N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h5,8-12,17,19H,3-4,6-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHUTLCQEYPFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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